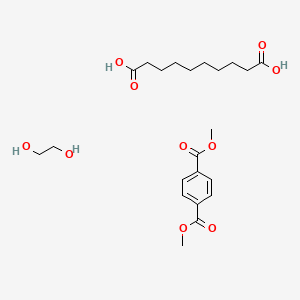
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is a compound that is primarily used in the production of polyesters. This compound is a combination of three distinct chemical entities: decanedioic acid, dimethyl benzene-1,4-dicarboxylate, and ethane-1,2-diol. These components are known for their roles in the synthesis of various polymers, particularly polyesters, which are widely used in textiles, packaging, and other industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of polyesters from decanedioic acid, dimethyl benzene-1,4-dicarboxylate, and ethane-1,2-diol typically involves a polycondensation reaction. This process requires the combination of a diacid (decanedioic acid and dimethyl benzene-1,4-dicarboxylate) with a diol (ethane-1,2-diol) under specific conditions. The reaction is usually carried out at elevated temperatures (around 260°C) and low pressure, often in the presence of a catalyst such as antimony (III) oxide .
Industrial Production Methods
In industrial settings, the production of polyesters involves a two-stage process: pre-polymerization and polymerization. During the pre-polymerization stage, a simple ester is formed between the acid and ethane-1,2-diol. This intermediate is then subjected to further heating and polymerization to form the final polyester product .
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Condensation Reactions: The primary reaction involved in the synthesis of polyesters.
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breakdown of esters into their corresponding acids and alcohols.
Common Reagents and Conditions
Catalysts: Antimony (III) oxide is commonly used.
Conditions: High temperature (around 260°C) and low pressure.
Major Products
The major product formed from these reactions is polyester, which has various applications in textiles, packaging, and other industries .
Wissenschaftliche Forschungsanwendungen
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol has several scientific research applications:
Chemistry: Used in the study of polymerization processes and the development of new polymeric materials.
Biology: Investigated for its potential use in biodegradable polymers.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of polyesters for textiles, packaging, and other applications.
Wirkmechanismus
The mechanism of action involves the formation of ester linkages between the carboxylic acid groups of decanedioic acid and dimethyl benzene-1,4-dicarboxylate and the hydroxyl groups of ethane-1,2-diol. This process results in the formation of long polymer chains, which are the basis of polyester materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene terephthalate (PET): Formed from terephthalic acid and ethylene glycol.
Nylon-6,6: Formed from hexamethylenediamine and adipic acid.
Uniqueness
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is unique due to its specific combination of monomers, which results in polyesters with distinct properties such as enhanced crystallinity and tensile strength .
Eigenschaften
CAS-Nummer |
41315-87-1 |
|---|---|
Molekularformel |
C22H34O10 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol |
InChI |
InChI=1S/C10H10O4.C10H18O4.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h3-6H,1-2H3;1-8H2,(H,11,12)(H,13,14);3-4H,1-2H2 |
InChI-Schlüssel |
UJVMVXJCVBXSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCCCC(=O)O)CCCC(=O)O.C(CO)O |
Verwandte CAS-Nummern |
41315-87-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
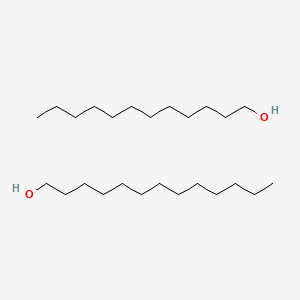

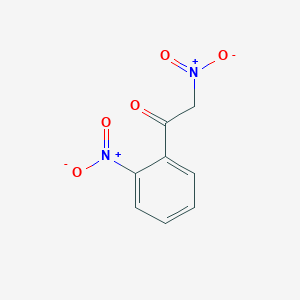
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)


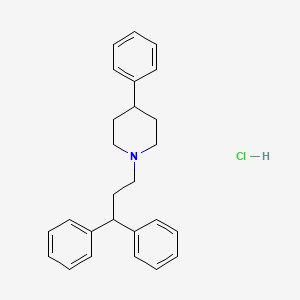
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

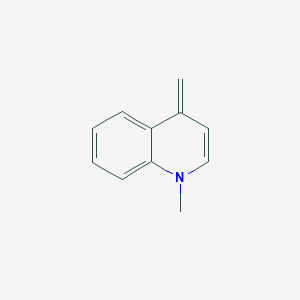

![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)
